molecular formula C19H14F3NO3 B11387578 6,7-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide

6,7-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide

Cat. No.: B11387578
M. Wt: 361.3 g/mol
InChI Key: SWNKHLBXECTZHS-UHFFFAOYSA-N
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Description

6,7-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a trifluoromethyl group, which often enhances the biological activity and metabolic stability of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the chromene carboxylic acid derivative with an amine, in this case, 3-(trifluoromethyl)aniline, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to a hydroxyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations due to its electron-withdrawing nature.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives of the original compound.

    Reduction: Hydroxyl derivatives of the chromene ring.

    Substitution: Derivatives where the trifluoromethyl group has been replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, 6,7-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide has been investigated for its potential anti-inflammatory and antioxidant properties. The presence of the trifluoromethyl group often enhances these activities.

Medicine

In medicine, this compound is explored for its potential therapeutic applications, including as an anti-cancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6,7-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, allowing it to exert its effects more efficiently. The chromene core can interact with biological membranes, influencing cell signaling pathways and leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A naturally occurring compound with a similar chromene core but lacking the trifluoromethyl group.

    Warfarin: A well-known anticoagulant that also features a chromene core but with different substituents.

    Flavonoids: A large class of compounds with similar structures but varying functional groups.

Uniqueness

The uniqueness of 6,7-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide lies in its trifluoromethyl group, which enhances its biological activity and stability compared to other similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C19H14F3NO3

Molecular Weight

361.3 g/mol

IUPAC Name

6,7-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]chromene-2-carboxamide

InChI

InChI=1S/C19H14F3NO3/c1-10-6-14-15(24)9-17(26-16(14)7-11(10)2)18(25)23-13-5-3-4-12(8-13)19(20,21)22/h3-9H,1-2H3,(H,23,25)

InChI Key

SWNKHLBXECTZHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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